[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone
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Overview
Description
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring and a methanone group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone typically involves multi-step pathways. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core The final step involves the attachment of the methanone group, often through Friedel-Crafts acylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the methanone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced methanone derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They have shown promise in inhibiting enzymes like tyrosine kinases and modulating G-protein coupled receptors .
Medicine
Medically, compounds containing the benzimidazole moiety are investigated for their potential as anticancer, antiviral, and antimicrobial agents. They are also explored for their anti-inflammatory and antihypertensive properties .
Industry
In the industrial sector, these compounds are used in the development of new materials, including polymers and coatings, due to their stability and functional properties .
Mechanism of Action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzyme active sites, inhibiting their activity. This is particularly relevant in the inhibition of tyrosine kinases, which play a role in cell signaling and cancer progression . The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]benzyl: Similar structure but lacks the methanone group.
[1-(4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]: Contains a benzyl group instead of the methanone group.
Uniqueness
The uniqueness of [4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone lies in its combination of the benzimidazole and piperidine moieties with a methanone group. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methoxy-3,5-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-12-17(13-15(2)20(14)27-3)22(26)25-10-8-16(9-11-25)21-23-18-6-4-5-7-19(18)24-21/h4-7,12-13,16H,8-11H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLBEVXSWMLKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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